![molecular formula C15H20N2O5 B13208981 (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate: is a complex organic compound with significant potential in various fields of scientific research. This compound features a bicyclic structure fused with a pyridine ring, making it a unique and interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
3-Azabicyclo[3.1.1]heptane: A compound with similar structural features used as a bioisostere in medicinal chemistry.
Uniqueness
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate is unique due to its combination of a bicyclic structure with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-4-yl)methanol;oxalic acid |
InChI |
InChI=1S/C13H18N2O.C2H2O4/c16-13(9-3-5-14-6-4-9)10-7-11-1-2-12(8-10)15-11;3-1(4)2(5)6/h3-6,10-13,15-16H,1-2,7-8H2;(H,3,4)(H,5,6) |
InChI Key |
PRAZPDRUIQQJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(C3=CC=NC=C3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



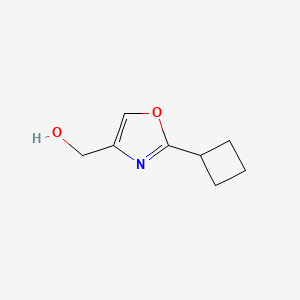
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
![Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13208926.png)
![2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208941.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)
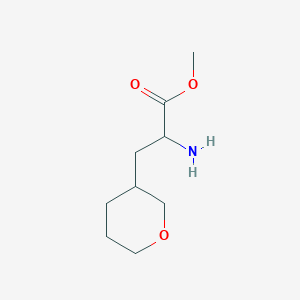
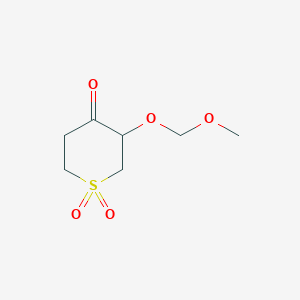
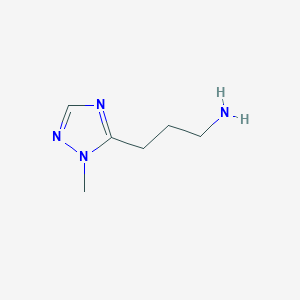
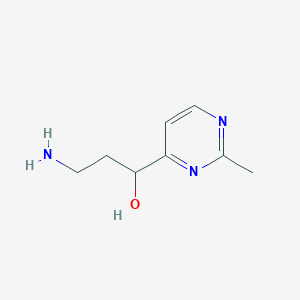
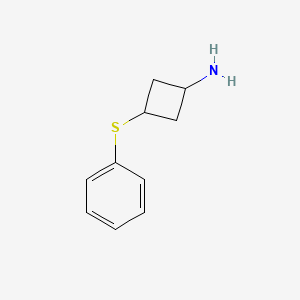
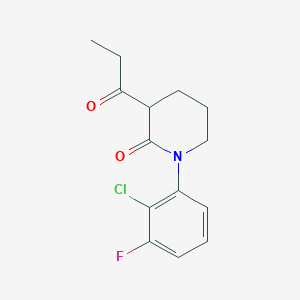
![2-[(6aS)-8-[(2-methylpropan-2-yl)oxycarbonylamino]-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B13208972.png)

